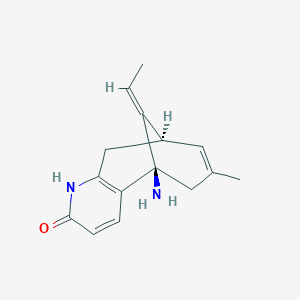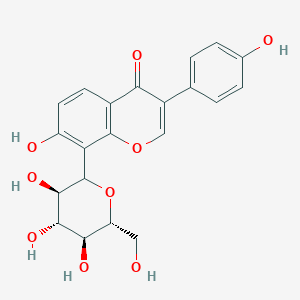![molecular formula C16H12O6 B7782837 3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one](/img/structure/B7782837.png)
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one” is known as europium trinitrate. It is a chemical compound composed of europium and nitrate ions. Europium trinitrate is often used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Europium trinitrate can be synthesized by reacting europium oxide with nitric acid. The reaction typically involves dissolving europium oxide in concentrated nitric acid, followed by evaporation of the solvent to obtain europium trinitrate crystals. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of europium oxide.
Industrial Production Methods
In industrial settings, europium trinitrate is produced by a similar method, but on a larger scale. The process involves the use of large reactors where europium oxide is dissolved in nitric acid. The solution is then concentrated and crystallized to obtain europium trinitrate. The industrial production process ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions
Europium trinitrate undergoes various chemical reactions, including:
Oxidation: Europium trinitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to europium oxide or other lower oxidation state compounds.
Substitution: The nitrate ions in europium trinitrate can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like sulfuric acid or phosphoric acid can be used to substitute nitrate ions.
Major Products Formed
Oxidation: Higher oxidation state europium compounds.
Reduction: Europium oxide or europium metal.
Substitution: Europium sulfate or europium phosphate.
科学的研究の応用
Europium trinitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other europium compounds.
Biology: Utilized in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Employed in the production of phosphors for lighting and display technologies.
作用機序
The mechanism by which europium trinitrate exerts its effects is primarily through its interaction with other chemical species. In biological systems, europium trinitrate can bind to specific molecular targets, leading to fluorescence. The pathways involved include energy transfer processes that result in the emission of light.
類似化合物との比較
Similar Compounds
- Europium chloride
- Europium sulfate
- Europium phosphate
Comparison
Europium trinitrate is unique due to its nitrate ions, which confer specific reactivity and solubility properties. Compared to europium chloride, europium trinitrate has different solubility characteristics and reactivity with other chemical species. Europium sulfate and europium phosphate have different anions, leading to variations in their chemical behavior and applications.
特性
IUPAC Name |
3,4,6a,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,17,19-21H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCICHZHWJHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)

![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)

![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
![methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7782808.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoic acid](/img/structure/B7782820.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)

![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)

